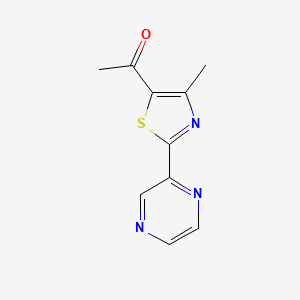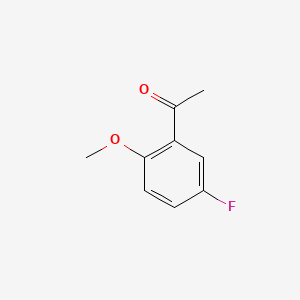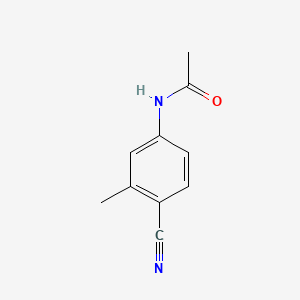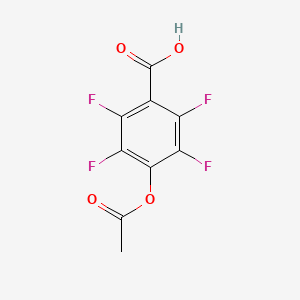
5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole: is a heterocyclic compound with the molecular formula C10H9N3OS and a molecular weight of 219.27 g/mol . This compound is characterized by the presence of a thiazole ring, which is fused with a pyrazine ring, and an acetyl group attached to the thiazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole typically involves the condensation of 2-acetyl-4-methylthiazole with 2-chloropyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the acetyl group to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The thiazole and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is used to study the interactions of thiazole and pyrazine derivatives with biological macromolecules. It is also employed in the design of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Researchers explore its ability to inhibit specific enzymes or interact with cellular targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is also utilized in the formulation of certain agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
2-Acetylthiazole: Similar structure but lacks the pyrazine ring.
4-Methylthiazole: Similar structure but lacks the acetyl and pyrazine groups.
2-(2-Pyrazinyl)thiazole: Similar structure but lacks the acetyl group.
Uniqueness: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is unique due to the presence of both the thiazole and pyrazine rings, as well as the acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZMBREQMJYKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














